molecular formula C10H11NO2 B6588631 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid CAS No. 1419182-20-9

2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6588631
CAS No.: 1419182-20-9
M. Wt: 177.2
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Description

2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It features a cyclopropane ring attached to a carboxylic acid group and a 6-methylpyridin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 6-methyl-2-pyridinecarboxaldehyde with diazomethane to form the cyclopropane ring. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and pyridine moiety can engage in specific binding interactions, influencing biological pathways and processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and carboxylic acid group.

    6-Methylpyridine-2-carboxylic acid: Lacks the cyclopropane ring but contains the pyridine and carboxylic acid functionalities.

Uniqueness

2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the 6-methylpyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1419182-20-9

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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